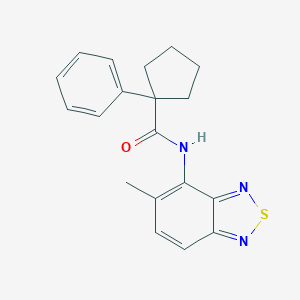![molecular formula C17H17BrFN3O B235317 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)
5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide, also known as BFPN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, biology, and chemistry.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4, which is involved in the production of inflammatory cytokines. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide in lab experiments is its high potency and selectivity. 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been shown to be highly effective in inhibiting the activity of certain enzymes and proteins, making it a useful tool for studying their functions. However, one limitation of using 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide is its potential toxicity. 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide. One direction is to further investigate its potential as an anticancer agent. Studies could focus on determining the optimal dosage and treatment regimen for 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide in different types of cancer. Another direction is to investigate its potential as a treatment for neurological disorders. Studies could focus on determining the efficacy of 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide in animal models of Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to investigate the potential side effects and toxicity of 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide in humans.
Synthesis Methods
The synthesis of 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide involves the reaction of 5-bromo-2-chloronicotinamide with 3-fluoro-4-(1-piperidinyl)aniline in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide at elevated temperatures. The product is then purified using column chromatography to obtain pure 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide.
Scientific Research Applications
5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide also has potential as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines. In addition, 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide |
|---|---|
Molecular Formula |
C17H17BrFN3O |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
5-bromo-N-(3-fluoro-4-piperidin-1-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H17BrFN3O/c18-13-8-12(10-20-11-13)17(23)21-14-4-5-16(15(19)9-14)22-6-2-1-3-7-22/h4-5,8-11H,1-3,6-7H2,(H,21,23) |
InChI Key |
WMKFYXNROAHRNB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)F |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-4-amino-5-[[(2R)-3-(2-bromo-2-chloro-1,1-difluoroethyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B235234.png)
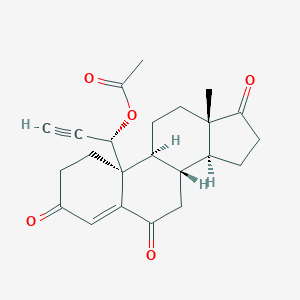

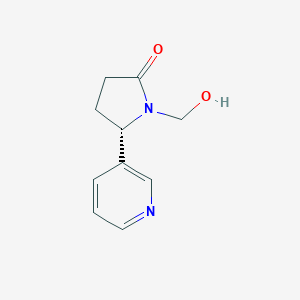
![(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione](/img/structure/B235254.png)

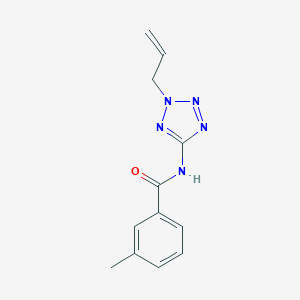
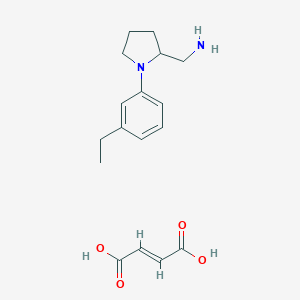
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B235275.png)
![11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one](/img/structure/B235277.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235295.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)
